Chlorpropamide-d4

Bioanalysis Mass Spectrometry Internal Standard

Chlorpropamide-d4 is the definitive deuterated internal standard for accurate LC-MS/MS quantitation of chlorpropamide in plasma, serum, and other complex biological matrices. Unlike structural analog IS, its near-identical physicochemical properties ensure precise co-elution, ionization efficiency, and extraction recovery, effectively correcting matrix-induced ion suppression. Essential for validated bioanalytical methods in clinical toxicology, forensic analysis, and pharmacokinetic studies requiring FDA/EMA-compliant concentration-time data.

Molecular Formula C10H13ClN2O3S
Molecular Weight 280.759
CAS No. 1794779-79-5
Cat. No. B586757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpropamide-d4
CAS1794779-79-5
Synonyms4-Chloro-N-[(propylamino)carbonyl]benzenesulfonamide-d4;  Adiaben-d4;  Asucrol-d4;  Catanil-d4;  Chlorodiabina-d4;  Chloronase-d4;  Chloropropamide-d4;  Chlorpropamid-d4;  Diabaril-d4;  Diabechlor-d4;  Diabenal-d4;  Diabenese-d4;  Glisema-d4;  Meldian-d4;  Melitas
Molecular FormulaC10H13ClN2O3S
Molecular Weight280.759
Structural Identifiers
SMILESCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)/i3D,4D,5D,6D
InChIKeyRKWGIWYCVPQPMF-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorpropamide-d4 (CAS 1794779-79-5): A Deuterated Sulfonylurea Internal Standard for Precise LC-MS/MS Quantitation


Chlorpropamide-d4 is a deuterium-labeled analog of the first-generation sulfonylurea antidiabetic drug chlorpropamide, wherein four hydrogen atoms on the aromatic ring are replaced with deuterium [1]. With a molecular formula of C₁₀H₉D₄ClN₂O₃S and a molecular weight of 280.76 g/mol, this stable isotope-labeled compound is exclusively employed as an internal standard (IS) in bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Its primary utility lies in correcting for matrix effects and analytical variability during the quantitative measurement of chlorpropamide in complex biological matrices such as plasma and serum [2].

Why Chlorpropamide-d4 Cannot Be Replaced by Unlabeled Analogs in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, substituting a deuterated internal standard (IS) like Chlorpropamide-d4 with a structurally similar, unlabeled analog (e.g., Tolbutamide or Glibenclamide) introduces unacceptable quantitative inaccuracies. Structural analogs exhibit distinct ionization efficiencies, chromatographic retention times, and extraction recoveries compared to the target analyte chlorpropamide [1]. Consequently, they fail to co-elute precisely and cannot effectively correct for matrix-induced ion suppression or enhancement [2]. In contrast, a deuterated IS possesses nearly identical physicochemical properties to the analyte, ensuring it mimics the analyte's behavior throughout sample preparation and detection, thereby providing the robust accuracy and precision required for pharmacokinetic studies and clinical toxicology [3].

Chlorpropamide-d4: Quantitative Evidence for Methodological Superiority


Superior Mass Spectrometric Resolution: A +4 Da Shift for Unambiguous Quantification

Chlorpropamide-d4 provides a definitive mass shift of +4 Da relative to unlabeled chlorpropamide, enabling baseline mass spectrometric resolution and eliminating isotopic interference from the analyte's natural abundance [1]. This mass difference is critical for avoiding spectral overlap, which is a common issue with less substituted (e.g., +1 or +2 Da) or ¹³C-labeled standards, particularly at low analyte concentrations .

Bioanalysis Mass Spectrometry Internal Standard

Validated LC-MS/MS Performance: Enabling Reliable Clinical and Forensic Quantitation

A robust HPLC-MS/MS method using Chlorpropamide-d4 as the internal standard was developed and validated for the qualitative detection of multiple hypoglycemic agents [1]. The method successfully employed Chlorpropamide-d4 to correct for analytical variability, allowing for the reliable identification of chlorpropamide in patient samples down to a cutoff of 100 ng/mL [1]. The use of the deuterated IS is integral to achieving the required specificity and accuracy in a panel that also includes glimepiride-d5 and glyburide-d11 [1].

Method Validation Clinical Toxicology LC-MS/MS

High Isotopic Purity: Minimizing Analytical Interference for Accurate Integration

Commercial suppliers of Chlorpropamide-d4 provide the compound with a high degree of chemical and isotopic purity, which is critical for its function as an internal standard . Certificates of Analysis specify chemical purity exceeding 95% by HPLC, ensuring that the response attributed to the internal standard is not confounded by non-deuterated or structurally similar impurities . This level of purity is a fundamental requirement for maintaining assay linearity and accuracy, especially in regulated bioanalytical environments [1].

Isotopic Purity Analytical Chemistry Procurement Specification

Deuterium Kinetic Isotope Effect: Implications for Metabolic Stability Studies

The substitution of hydrogen with deuterium in Chlorpropamide-d4 introduces a primary kinetic isotope effect (KIE) that can influence the molecule's metabolic stability [1]. While this is a class-level inference for deuterated compounds, the stronger C-D bond (relative to C-H) requires a higher activation energy for enzymatic cleavage, potentially slowing oxidative metabolism mediated by cytochrome P450 enzymes [2]. This property is a key consideration for researchers using the deuterated analog in in vitro or in vivo metabolic fate studies, as it allows for the differentiation of the labeled internal standard's behavior from the unlabeled drug.

Metabolic Stability Deuterium Isotope Effect ADME

Primary Research and Industrial Applications for Chlorpropamide-d4 Procurement


Clinical Toxicology and Forensic Analysis

Chlorpropamide-d4 is an indispensable internal standard in clinical and forensic toxicology laboratories performing LC-MS/MS analysis for the diagnosis of factitious hypoglycemia [1]. As demonstrated by Jannetto & Langman (2024), it enables the specific and sensitive detection of chlorpropamide in patient plasma or serum, correcting for matrix effects and ensuring the reliability of results used in critical medical or legal decisions [1].

Pharmacokinetic and Bioequivalence Studies

In pharmaceutical research and development, Chlorpropamide-d4 is used as an internal standard in validated LC-MS/MS methods to quantify chlorpropamide concentrations in biological matrices during pharmacokinetic (PK) and bioequivalence (BE) studies. Its use is critical for generating the accurate and precise drug concentration-time data required by regulatory agencies like the FDA and EMA for new drug applications (NDAs) and abbreviated new drug applications (ANDAs) [2].

Drug-Drug Interaction (DDI) and Metabolism Research

Researchers investigating the metabolism and potential drug-drug interactions of sulfonylureas may employ Chlorpropamide-d4. Its distinct mass and the kinetic isotope effect associated with its deuterium atoms allow for the simultaneous tracing of the labeled internal standard and the unlabeled analyte in complex in vitro systems (e.g., human liver microsomes), facilitating studies on metabolic stability and enzyme kinetics [3].

Endocrine and Diabetes Research

Basic and translational research focused on the pharmacology of sulfonylureas and insulin secretion utilizes Chlorpropamide-d4 as an analytical tool. It ensures the precise measurement of the drug in in vitro assays (e.g., pancreatic beta-cell studies) or in vivo animal models, thereby strengthening the quantitative foundation of research into the mechanisms of insulin secretagogues and pancreatic function [1].

Technical Documentation Hub

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